molecular formula C13H20FN3O B1371112 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol CAS No. 1153088-18-6

2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1371112
CAS No.: 1153088-18-6
M. Wt: 253.32 g/mol
InChI Key: JBSJBKDOQFVJID-UHFFFAOYSA-N
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Description

“2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol” is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string FC1=CC=CC=C1CN2CCN(CCO)CC2 . This indicates the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to an ethanol group.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 253.32 g/mol . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Analgesic Potency Studies

A compound structurally similar to 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol, namely dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, demonstrated significant analgesic activity in experimental animals. This compound, with a similar piperazinyl ethanol structure, was found to have about half the potency of codeine and was superior to aminopyrine, highlighting potential applications in pain management without significant morphine-like dependence liability (Nakamura et al., 1979).

Structural Chemistry and Synthesis

The compound 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine, synthesized using N-(2-hydroxybenzyl)-2-amino-1-ethanol, was characterized in detail. This research provides insights into the structural aspects of similar compounds, including this compound, highlighting its potential in the field of structural chemistry and synthesis (Xie et al., 2003).

Antimicrobial Applications

A novel macrocycle containing a piperazine moiety, with structural similarities to this compound, showed significant inhibitory activity against various bacteria and fungi. This suggests potential antimicrobial applications for compounds with a similar structure (Nishat et al., 2007).

Carbohydrate Chemistry

In the context of carbohydrate chemistry, a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group was used to protect hydroxyl groups in sugar molecules, an approach that could be adapted for compounds like this compound. This demonstrates its potential in the synthesis of complex organic molecules, especially in the realm of carbohydrate chemistry (Spjut et al., 2010).

Antibacterial Activities

A Schiff base synthesized from a compound structurally related to this compound exhibited good antibacterial activity against various bacteria. This indicates potential applications in developing new antibacterial agents (Huang & Tian, 2004).

Safety and Hazards

The safety information for “2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol” indicates that it may cause skin sensitization . It is classified under hazard class Skin Sens. 1, with the signal word “Warning” and the hazard statement H317 .

Properties

IUPAC Name

2-[4-[(2-amino-5-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O/c14-12-1-2-13(15)11(9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSJBKDOQFVJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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